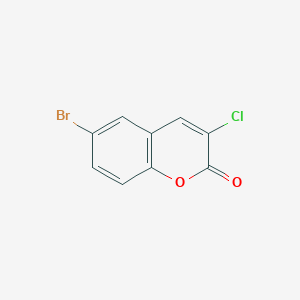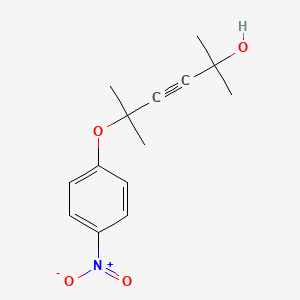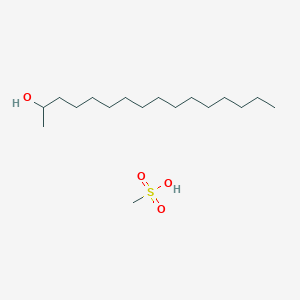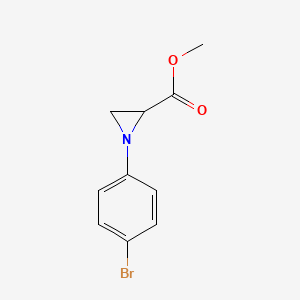![molecular formula C13H20NO5P B12535405 Diethyl [(4-acetamidophenoxy)methyl]phosphonate CAS No. 797763-23-6](/img/structure/B12535405.png)
Diethyl [(4-acetamidophenoxy)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [(4-acetamidophenoxy)methyl]phosphonate is an organophosphorus compound with the molecular formula C₁₃H₂₀NO₅P It is a phosphonate ester, characterized by the presence of a phosphonate group bonded to a diethyl ester and a 4-acetamidophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(4-acetamidophenoxy)methyl]phosphonate can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. Another method is the Kabachnik-Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and minimize reaction time. Catalysts such as palladium or copper may be used to enhance the reaction efficiency. Microwave irradiation and ultrasound techniques are also employed to improve reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Diethyl [(4-acetamidophenoxy)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl [(4-acetamidophenoxy)methyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating infections and other diseases.
Mechanism of Action
The mechanism of action of diethyl [(4-acetamidophenoxy)methyl]phosphonate involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific application and the organism or system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diethyl [(4-acetamidophenoxy)methyl]phosphonate include other phosphonate esters such as diethyl phosphonate and diethyl 4-methylbenzylphosphonate .
Uniqueness
What sets this compound apart is its unique structure, which combines a phosphonate group with a 4-acetamidophenoxy moiety. This structure imparts specific chemical properties and biological activities that may not be present in other phosphonate esters .
Properties
CAS No. |
797763-23-6 |
|---|---|
Molecular Formula |
C13H20NO5P |
Molecular Weight |
301.27 g/mol |
IUPAC Name |
N-[4-(diethoxyphosphorylmethoxy)phenyl]acetamide |
InChI |
InChI=1S/C13H20NO5P/c1-4-18-20(16,19-5-2)10-17-13-8-6-12(7-9-13)14-11(3)15/h6-9H,4-5,10H2,1-3H3,(H,14,15) |
InChI Key |
YCNMZHDUHVZWLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(COC1=CC=C(C=C1)NC(=O)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphoramidic dichloride, [[(3,4-dimethoxyphenyl)amino]carbonyl]-](/img/structure/B12535324.png)

![2,5-Bis({10-[(furan-2-yl)methoxy]decyl}oxy)benzene-1,4-dicarboxylic acid](/img/structure/B12535340.png)

![2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B12535348.png)

![Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(trimethylsilyl)-](/img/structure/B12535360.png)

![4-[4-(Benzyloxy)-3-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B12535373.png)
![N-[3-(3-Hydroxypropoxy)phenyl]acetamide](/img/structure/B12535379.png)



![1-(4-Chlorophenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12535416.png)
